molecular formula C20H24N2O3S B324768 2-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide

2-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide

Cat. No.: B324768
M. Wt: 372.5 g/mol
InChI Key: PKLARDLYHJBSBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide is a synthetic organic compound with a complex structure It is characterized by the presence of a benzamide core substituted with a piperidinyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide typically involves the reaction of 2-methylbenzoic acid with 4-[(4-methyl-1-piperidinyl)sulfonyl]aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates followed by their coupling under optimized conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

2-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials[][4].

Mechanism of Action

The mechanism of action of 2-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]-phenyl}acetamide
  • N-(4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl)acetamide

Uniqueness

2-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide is unique due to its specific substitution pattern and the presence of both a benzamide and a piperidinyl sulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

IUPAC Name

2-methyl-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzamide

InChI

InChI=1S/C20H24N2O3S/c1-15-11-13-22(14-12-15)26(24,25)18-9-7-17(8-10-18)21-20(23)19-6-4-3-5-16(19)2/h3-10,15H,11-14H2,1-2H3,(H,21,23)

InChI Key

PKLARDLYHJBSBZ-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C

Origin of Product

United States

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